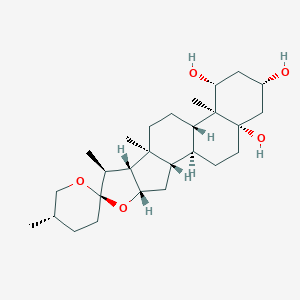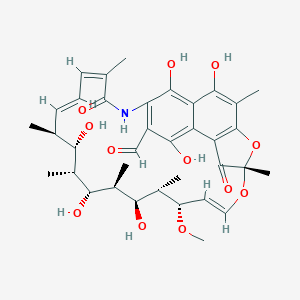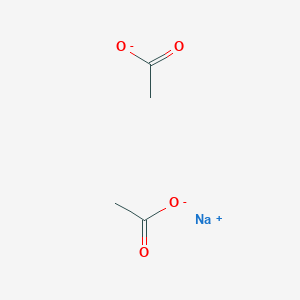
3-Chloroallyltrimethylsilane
Vue d'ensemble
Description
3-Chloroallyltrimethylsilane, also known as 1-Chloro-3-trimethylsilylpropene, is a chemical compound with the linear formula ClCH=CHCH2Si(CH3)3 . It is used for the synthesis of homoallylic ethers from aldehydes .
Molecular Structure Analysis
The linear formula of 3-Chloroallyltrimethylsilane is ClCH=CHCH2Si(CH3)3 . It has a molecular weight of 148.71 .Chemical Reactions Analysis
3-Chloroallyltrimethylsilane reacts with aldehydes in the presence of Lewis acids to produce methyl ethers of homoallyl alcohols .Physical And Chemical Properties Analysis
3-Chloroallyltrimethylsilane has a refractive index of 1.444 (lit.) . It has a boiling point of 137 °C/736 mmHg (lit.) and 51-53 °C/36 mmHg (lit.) . The density of this compound is 0.898 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of α-Chloro-βγ-unsaturated Ketone and Epoxides : Ochiai and Fujita (1980) described the synthesis of α-chloro-βγ-unsaturated ketone from 3-chloroallyltrimethylsilane and acid chloride, which was subsequently converted into αβ-unsaturated epoxides. This process involves reduction and treatment with NaOH or methyl lithium for homologous epoxide formation (Ochiai & Fujita, 1980).
Gas Chromatographic Analysis of Fats and Oils : Eras et al. (2001) utilized Chlorotrimethylsilane in a method to transform triglycerides into volatile fatty esters for gas chromatographic analysis. This method was comparable to alternative analysis methods and offered advantages like cost-effectiveness and simultaneous transesterification of acylglycerides and esterification of free fatty acids (Eras, Montañés, Ferrán, & Canela, 2001).
Addition to Iminium and Cyclic N-Acyliminium Ions : Russowsky et al. (2000) explored the use of InCl3 as a Lewis acid in the addition of silyl enolates and allyltrimethylsilane to aromatic aldimines and cyclic N-acyliminium ions, leading to β-aminocarbonyl systems and allyl adducts in reasonable to good yields (Russowsky, Petersen, Godoi, & Pilli, 2000).
Synthesis of 3-(Trimethylsilyl)-2-Alkanones and 2-(Trimethylsilyl)-1-Alkanols : Sato et al. (1984) studied the reactions of 2-chloroacyltrimethylsilanes with Grignard reagents, leading to the formation of 3-(trimethylsilyl)-2-alkanones and 2-(trimethylsilyl)-1-alkanols. This process involved an initial addition followed by a 1,2-rearrangement of the silyl group (Sato, Matsumoto, Abe, & Kuwajima, 1984).
Self-Assembled Molecular Films of Aminosilanes : Zhang and Srinivasan (2004) investigated the assembly of two aminosilanes, including 3-aminopropyltrimethoxysilane, on silicon dioxide surfaces. This study emphasized the importance of primary-amine content in films for applications like immobilization capacities (Zhang & Srinivasan, 2004).
Synthesis of Silsesquioxanes as Models for Silica Surfaces : Feher, Newman, and Walzer (1989) reported the hydrolytic condensation of cyclohexyltrichlorosilane to produce silsesquioxanes, which were used as models for silica surfaces. They structurally characterized these compounds and discussed their relevance as models for understanding silica surfaces (Feher, Newman, & Walzer, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
[(E)-3-chloroprop-2-enyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-8(2,3)6-4-5-7/h4-5H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCULCDOARKKVRX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)C/C=C/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroallyltrimethylsilane | |
CAS RN |
18187-39-8 | |
| Record name | 3-Chloroallyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)